2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(2-methoxyphenyl)acetamide
CAS No.: 1351821-24-3
Cat. No.: VC7160389
Molecular Formula: C27H23N3O5
Molecular Weight: 469.497
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351821-24-3 |
|---|---|
| Molecular Formula | C27H23N3O5 |
| Molecular Weight | 469.497 |
| IUPAC Name | 2-[2,4-dioxo-3-(2-phenylethyl)-4aH-[1]benzofuro[3,2-d]pyrimidin-1-ium-1-yl]-N-(2-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C27H23N3O5/c1-34-22-14-8-6-12-20(22)28-23(31)17-30-24-19-11-5-7-13-21(19)35-25(24)26(32)29(27(30)33)16-15-18-9-3-2-4-10-18/h2-14,25H,15-17H2,1H3/p+1 |
| Standard InChI Key | GPLWKSDDWBTEPW-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1NC(=O)C[N+]2=C3C(C(=O)N(C2=O)CCC4=CC=CC=C4)OC5=CC=CC=C53 |
Introduction
Structural Overview
This compound features:
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Core Framework: A tricyclic system containing oxygen and nitrogen atoms, which contributes to its stability and reactivity.
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Functional Groups:
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Two ketone groups (4,6-dioxo) within the tricyclic system.
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A phenylethyl side chain attached to the tricyclic core.
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An acetamide moiety substituted with a methoxyphenyl group.
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The presence of these functional groups suggests the compound may exhibit diverse chemical reactivity and potential biological activity.
Synthesis Pathways
While specific synthetic routes for this compound are not directly available in the provided resources, similar compounds are often synthesized via multicomponent reactions (MCRs). These reactions combine readily available starting materials under controlled conditions to yield structurally complex products.
Generalized Synthetic Route:
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Starting Materials:
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Phenylglyoxal hydrate or similar aldehyde derivatives.
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Amines or amides for introducing the acetamide group.
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Cyclic ketones or heterocycles to form the tricyclic core.
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Reaction Conditions:
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Catalysis using acids (e.g., p-toluenesulfonic acid) or bases (e.g., sodium acetate).
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Solvents like ethanol or methanol under reflux conditions.
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Purification:
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Crystallization or chromatographic techniques to isolate the final product.
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Such methods are efficient for synthesizing compounds with high atom economy and minimal byproducts.
Analytical Characterization
To confirm the structure and purity of this compound, advanced analytical techniques would be employed:
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Nuclear Magnetic Resonance (NMR):
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and NMR spectra provide insights into hydrogen and carbon environments in the molecule.
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Mass Spectrometry (MS):
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Determines molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Identifies functional groups through characteristic absorption bands.
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Elemental Analysis:
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Confirms the empirical formula by analyzing carbon, hydrogen, nitrogen, and oxygen content.
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Potential Applications
The structural features of this compound suggest it may hold promise in several fields:
Medicinal Chemistry
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The tricyclic core and functional groups are common in bioactive molecules, indicating potential as:
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Enzyme inhibitors (e.g., targeting oxidoreductases or transferases).
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Receptor modulators for neurological or cardiovascular systems.
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Drug Development
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The methoxyphenyl group enhances lipophilicity, possibly improving cell membrane permeability.
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Acetamide derivatives are known for their anti-inflammatory and analgesic properties.
Material Science
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Such compounds may serve as precursors for designing advanced organic materials with specific electronic or optical properties.
Research Findings and Data Table
Although detailed experimental data specific to this compound is unavailable in the provided results, data from analogous compounds can offer insights:
| Property | Value/Observation |
|---|---|
| Molecular Weight | Approximation based on structure (~400–500 g/mol). |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO). |
| Biological Activity | Potential as enzyme inhibitor or receptor modulator. |
| Synthetic Yield | High yields (~75–85%) typical for multicomponent reactions. |
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